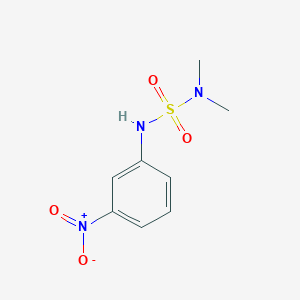

N,N-dimethyl-N'-(3-nitrophenyl)sulfamide

Description

General Overview of Sulfamide (B24259) Functional Groups and Their Significance in Contemporary Chemical Synthesis and Molecular Design

The sulfamide functional group, characterized by a central sulfur atom double-bonded to two oxygen atoms and single-bonded to two nitrogen atoms (R¹R²NSO₂NR³R⁴), is a crucial moiety in modern chemistry. wikipedia.orgnih.gov These structures are analogous to urea and can act as both hydrogen-bond donors and acceptors, a feature that is highly valuable in molecular design and materials science. researchgate.net The sulfonamide group, a closely related functionality with the general structure R-SO₂NR'R'', is a cornerstone in the development of a wide array of pharmaceuticals. ajchem-b.comajchem-b.com

Sulfonamides are recognized for their chemical and metabolic stability, making them attractive components in the design of bioactive molecules. researchgate.net They serve as versatile building blocks in organic synthesis, with numerous methods developed for their preparation. acs.orgresearchgate.net The classical approach involves the reaction of a sulfonyl chloride with a primary or secondary amine. wikipedia.orgfrontiersrj.com More contemporary methods include transition-metal-catalyzed cross-coupling reactions and the use of sulfur dioxide surrogates, which offer greater efficiency and functional group tolerance. thieme-connect.comorganic-chemistry.org The rigidity of the sulfonamide functional group often results in crystalline compounds, a property that is advantageous for the purification and characterization of organic molecules. wikipedia.org

Specific Importance of Substituted Sulfamides in Advanced Organic and Inorganic Chemistry

Substituted sulfamides, where the hydrogen atoms on the nitrogen atoms are replaced by organic groups, are of significant interest in advanced chemical research. The nature of these substituents can profoundly influence the molecule's physical, chemical, and biological properties. In medicinal chemistry, the sulfonamide group is a key pharmacophore in drugs with a wide range of therapeutic applications, including antibacterial, antiviral, anticancer, and anti-inflammatory agents. frontiersrj.comekb.eg

The diverse pharmacological activities of sulfonamides stem from their ability to act as structural mimics of p-aminobenzoic acid (PABA), thereby inhibiting the bacterial synthesis of folic acid. nih.gov Furthermore, substituted sulfonamides are explored as enzyme inhibitors, targeting metalloenzymes like carbonic anhydrases. nih.gov In materials science, the hydrogen-bonding capabilities of N,N'-disubstituted sulfamides have been utilized in the development of gels and other supramolecular assemblies. researchgate.net The synthesis of unsymmetrical sulfamides, in particular, has been a focus of research to create novel molecular architectures with tailored properties. researchgate.net

Chemical Profile of N,N-dimethyl-N'-(3-nitrophenyl)sulfamide

The specific compound of interest, this compound, is a substituted sulfamide. Its chemical identity is defined by the following properties:

| Property | Value |

| CAS Number | 82936-48-9 |

| Molecular Formula | C₈H₁₁N₃O₄S |

| Molecular Weight | 245.26 g/mol |

| IUPAC Name | This compound |

This compound is commercially available as a research chemical, categorized under organic building blocks, specifically sulfamides and aryls. bldpharm.com

Synthesis and Research Applications of this compound

While specific, detailed research findings exclusively on this compound are not extensively documented in publicly available literature, its synthesis can be inferred from general methods for preparing unsymmetrically substituted sulfamides. One common synthetic route would involve the reaction of 3-nitroaniline (B104315) with dimethylsulfamoyl chloride in the presence of a base.

Given its structure, this compound can be considered a valuable building block in synthetic chemistry. The presence of a nitro group on the phenyl ring offers a site for further chemical modification, such as reduction to an amine, which can then be used in subsequent coupling reactions to build more complex molecules. The dimethylsulfamide moiety imparts specific solubility and conformational properties.

Substituted nitrophenyl sulfamides, in a broader sense, have been investigated for their potential biological activities. The nitroaromatic group is a known pharmacophore, and its combination with the sulfamide group could lead to compounds with interesting pharmacological profiles. However, without specific studies on this compound, its precise applications in advanced chemical research remain a subject for future investigation.

Structure

3D Structure

Properties

IUPAC Name |

1-(dimethylsulfamoylamino)-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4S/c1-10(2)16(14,15)9-7-4-3-5-8(6-7)11(12)13/h3-6,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEDZHLALERRIPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)NC1=CC(=CC=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to N,N-dimethyl-N'-(3-nitrophenyl)sulfamide Analogues

The synthesis of N,N-disubstituted-N'-aryl sulfamides, such as this compound, relies on the formation of a stable sulfur-nitrogen bond. The methodologies to achieve this can be broadly categorized, ranging from classical direct coupling reactions to modern electrochemical and polymer-supported strategies.

Direct and Indirect Synthesis Approaches for Sulfamide (B24259) Scaffolds

The construction of the sulfamide core structure is a central theme in medicinal and organic chemistry due to its presence in numerous biologically active compounds. researchgate.netnih.gov Synthetic approaches are generally classified as either direct or indirect.

Direct Synthesis: This is the most common and straightforward approach. It typically involves the reaction of an amine nucleophile with a sulfur(VI) electrophile. For a target molecule like this compound, this would involve one of two primary pathways:

Reaction of a sulfamoyl chloride (e.g., N,N-dimethylsulfamoyl chloride) with an aniline (B41778) derivative (e.g., 3-nitroaniline).

Reaction of an amine (e.g., dimethylamine) with an N-aryl sulfamoyl chloride (e.g., N-(3-nitrophenyl)sulfamoyl chloride).

A classic method for creating symmetrical sulfamides involves the reaction of a primary amine with sulfuryl chloride in the presence of a base. However, for unsymmetrical sulfamides like the title compound, a stepwise approach using a sulfamoyl chloride intermediate is necessary.

Indirect Synthesis: These routes are less common and involve the transformation of other sulfur-containing functional groups into the sulfamide moiety. For instance, the oxidation of a corresponding sulfinamide can yield a sulfonamide, a related structure. researchgate.net While not a primary route to sulfamides, such transformations highlight the chemical versatility of sulfur-based scaffolds.

Utilization of Specific Precursors and Reagents

The synthesis of a specific sulfamide is dictated by the choice of its precursors. For this compound, the most logical precursors are 3-nitroaniline (B104315) and N,N-dimethylsulfamoyl chloride . The reaction involves the nucleophilic attack of the amino group of 3-nitroaniline on the electrophilic sulfur atom of the sulfamoyl chloride, displacing the chloride leaving group. This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.

While not used for the direct synthesis of the title sulfamide, 4-nitrobenzenesulfonyl chloride is a key reagent for the synthesis of related sulfonamide structures. guidechem.com It reacts readily with primary and secondary amines to form stable N-substituted sulfonamides. guidechem.comgoogle.com This reaction principle, the coupling of an amine with a sulfonyl chloride derivative, is fundamental to the chemistry of both sulfonamides and sulfamides. researchgate.netresearchgate.net

The table below illustrates potential precursor pairings for the synthesis of various sulfamide analogues using the direct approach.

| Target Sulfamide Analogue | Amine Precursor | Sulfamoyl Chloride Precursor |

|---|---|---|

| This compound | 3-nitroaniline | N,N-dimethylsulfamoyl chloride |

| N,N-diethyl-N'-(4-chlorophenyl)sulfamide | 4-chloroaniline | N,N-diethylsulfamoyl chloride |

| N-methyl-N'-(2-methoxyphenyl)sulfamide | 2-methoxyaniline | N-methylsulfamoyl chloride |

| N,N-dimethyl-N'-(phenyl)sulfamide | Aniline | N,N-dimethylsulfamoyl chloride |

Electrochemical Synthesis Strategies

Electrochemical methods represent a green and innovative approach to chemical synthesis, often avoiding harsh reagents and conditions. uni-mainz.de Recently, an electrochemical protocol for the synthesis of symmetrical sulfamides directly from anilines and sulfur dioxide (SO2) has been demonstrated. rsc.orgnih.gov This method utilizes iodide as a mediator and avoids the need for a supporting electrolyte. The reaction proceeds by oxidizing the aniline, which then reacts with SO2 to form the sulfamide linkage.

Another electrochemical strategy involves the dehydrogenative synthesis of sulfonamides from (hetero)arenes, SO2, and amines. nih.gov This metal-free process uses a boron-doped diamond electrode and is triggered by the direct anodic oxidation of the aromatic compound, which then undergoes a nucleophilic attack by an amidosulfinate intermediate. nih.gov These electrosynthesis techniques highlight a modern approach to forming sulfur-nitrogen bonds, offering a potentially more sustainable pathway for producing sulfamide and sulfonamide libraries. researchgate.net

| Starting Material (Aniline) | Product (Symmetrical Sulfamide) | Yield (%) | Reference |

|---|---|---|---|

| Aniline | N,N'-diphenylsulfamide | 81 | rsc.org |

| 4-fluoroaniline | N,N'-bis(4-fluorophenyl)sulfamide | 93 | rsc.org |

| 4-tert-butylaniline | N,N'-bis(4-tert-butylphenyl)sulfamide | 85 | rsc.org |

| 3-methoxyaniline | N,N'-bis(3-methoxyphenyl)sulfamide | 62 | rsc.org |

Polymer-Supported Synthetic Methods

Polymer-supported synthesis allows for the creation of large molecules and simplifies purification processes. The development of Sulfur(VI)-Fluoride Exchange (SuFEx) click chemistry has enabled the efficient synthesis of polysulfates, polysulfonates, and, more recently, polysulfamides. chemrxiv.org Polysulfamides are polymers where the repeating units are linked by sulfamide groups. nih.gov

The synthesis can be achieved through the step-growth polymerization of AB-type monomers containing both an amine and a sulfamoyl fluoride (B91410) group. nih.gov Alternatively, an AA/BB polymerization approach can be used, reacting a bis(amine) with a bis(sulfamoyl fluoride) or a stable SO2F2 surrogate. chemrxiv.org These methods produce polymers with high thermal stability and tunable glass transition temperatures, demonstrating the robustness of the sulfamide linkage in macromolecular chemistry. chemrxiv.orgnih.gov While not a direct method for a small molecule like this compound, these techniques underscore the utility of sulfamide chemistry in materials science.

One-Pot Synthetic Procedures

One-pot syntheses are highly efficient as they reduce reaction time, resource consumption, and waste generation by avoiding the isolation of intermediate compounds. Several one-pot procedures have been developed for the synthesis of sulfonamides, which serve as important methodological precedents for sulfamide synthesis.

These strategies include:

A palladium-catalyzed process that converts aryl iodides into ammonium (B1175870) sulfinates, which are then treated with an amine and sodium hypochlorite (B82951) to form sulfonamides. organic-chemistry.org

The use of cyanuric chloride to activate amine-derived sulfonate salts for subsequent reaction with another amine, yielding the final sulfonamide product under mild conditions. organic-chemistry.org

A novel approach that couples traditional amide partners—carboxylic acids and amines—to generate sulfonamides through a copper-catalyzed aromatic decarboxylative chlorosulfonylation followed by amination. nih.govnih.gov

A two-stage, one-pot synthesis of diaryl sulfonamides using sequential iron and copper catalysis for C-H amination of activated arenes. thieme-connect.com

These advanced, one-pot methods for sulfonamide construction demonstrate the potential for developing similar streamlined procedures for the synthesis of unsymmetrical sulfamides.

| Methodology | Key Reagents/Catalysts | Starting Materials | Reference |

|---|---|---|---|

| Palladium-Catalyzed Sulfination | Pd catalyst, DABSO, NaOCl | Aryl iodides, Amines | organic-chemistry.org |

| Decarboxylative Halosulfonylation | Copper catalyst | Aromatic acids, Amines | nih.govnih.gov |

| Activation of Sulfonate Salts | Cyanuric chloride, Triethylamine | Amine-derived sulfonate salts | organic-chemistry.org |

| Sequential C-H Amination | Iron triflimide, Copper(I) iodide | Activated arenes, Primary sulfonamides | thieme-connect.com |

Synthetic Scale-Up and Purification Methods

The isolation and purification of the final product are critical steps in any synthetic procedure. For solid compounds like this compound, recrystallization and chromatography are the most common and effective purification techniques.

Recrystallization: This is a primary method for purifying crude solid products. rochester.edu The process involves dissolving the impure solid in a minimum amount of a hot solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. researchgate.net As the solution cools slowly, the pure compound crystallizes, leaving impurities behind in the solvent (mother liquor). researchgate.netmit.edu The choice of solvent is critical and may sometimes involve a two-solvent system to achieve optimal purity and yield. rochester.edu The pure crystals are then collected by filtration. researchgate.net

Thin-Layer Chromatography (TLC): TLC is an indispensable analytical tool used to monitor the progress of a reaction and to assess the purity of the product. A small amount of the reaction mixture is spotted onto a silica-coated plate, which is then developed in a suitable solvent system. The separation of components allows for a quick determination of whether the starting materials have been consumed and how many new products have formed.

Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is the preferred purification method. The crude product is loaded onto a column packed with a stationary phase (commonly silica (B1680970) gel), and a solvent (eluent) is passed through the column. Components of the mixture travel through the column at different rates depending on their affinity for the stationary phase and solubility in the eluent, allowing for their separation and collection as pure fractions. For sulfonamide-type compounds, advanced methods like supercritical fluid chromatography have also been developed for efficient separation. researchgate.net

Development of Alternative Reagents to Sulfonyl Chlorides

The conventional synthesis of sulfamides often relies on the reaction of an amine with a sulfamoyl chloride or a primary amine with a sulfonyl chloride. However, the synthesis and handling of sulfonyl chlorides can be challenging. Consequently, alternative methods that bypass these reagents are of significant interest in modern synthetic chemistry.

One major strategy involves the use of sulfur dioxide surrogates or other electrophilic sulfur reagents that can be converted into the sulfamide moiety in situ. For instance, photochemically-mediated, nickel-catalyzed methods have been developed for the N-arylation of sulfamides, including N,N-dimethylsulfamide, with aryl bromides. chemrxiv.org This approach, utilizing a dual-catalytic system of nickel and a photoexcitable iridium complex, proceeds at room temperature and complements traditional palladium-catalyzed Buchwald-Hartwig couplings. chemrxiv.org Although not specifically demonstrated for the synthesis of this compound, this method could theoretically be applied by coupling N,N-dimethylsulfamide with 1-bromo-3-nitrobenzene.

Another approach involves the direct synthesis of primary sulfonamides from organometallic reagents and novel sulfinylamine reagents like N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO). organic-chemistry.orgnih.gov This method allows for the formation of the Ar-SO2NH2 moiety, which could then be alkylated. Furthermore, electrochemical methods have been explored for synthesizing sulfonamide derivatives. For example, the electrochemical oxidation of 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids has been shown to produce N,N-diarylsulfonyl derivatives. rsc.org

These alternative methodologies offer milder reaction conditions and broader functional group tolerance compared to classical methods relying on sulfonyl chlorides.

Alkylation Strategies for Sulfamide Synthesis

The synthesis of this compound can be envisioned through the alkylation of a suitable precursor. A plausible synthetic route would involve the methylation of N'-(3-nitrophenyl)sulfamide. This precursor could be synthesized by reacting 3-nitroaniline with sulfamoyl chloride or a protected version thereof.

The subsequent N-alkylation of the resulting primary or secondary sulfonamide is a common transformation. Standard alkylating agents such as methyl iodide or dimethyl sulfate (B86663), in the presence of a non-nucleophilic base like potassium carbonate or sodium hydride, are typically effective. The reaction solvent plays a crucial role; polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are commonly employed to facilitate these reactions.

It is important to note that the use of certain solvent-base combinations, such as NaH in DMF for alkylations with benzyl (B1604629) bromide, can sometimes lead to the formation of amine side products that may act as catalyst poisons in subsequent reactions. researchgate.net Careful selection and purification of reagents and solvents are therefore critical for achieving high yields and purity.

Advanced Chemical Transformations and Derivatization Strategies

The structure of this compound features several reactive sites that can be targeted for further chemical transformations, including the nitro group, the aromatic ring, and the sulfamide moiety itself.

Oxidation Reactions Involving Nitrogen and Sulfur Centers

The sulfur atom in the sulfamide group of this compound is in its highest possible oxidation state (+6), making it inert to further oxidation under typical conditions. The nitrogen atoms, however, offer potential sites for oxidation, although these reactions are not commonly reported for this class of compounds.

The dimethylamino nitrogen could theoretically be oxidized to an N-oxide using strong oxidants like m-CPBA or hydrogen peroxide. However, the electron-withdrawing nature of the adjacent sulfonyl group would make this transformation challenging. Similarly, the nitrogen atom attached to the aromatic ring is part of a sulfonamide, which deactivates it towards oxidation. The nitro group is already in a high oxidation state. Therefore, the molecule is generally stable against oxidative transformations at its core structure under standard laboratory conditions.

Reduction Pathways of Nitro and Sulfamoyl Moieties

The most significant and predictable transformation of this compound is the reduction of its nitro group. This reaction is a cornerstone of synthetic chemistry for converting nitroarenes into anilines, which are valuable synthetic intermediates. wikipedia.org A wide array of reagents can accomplish this transformation with high efficiency and chemoselectivity. sci-hub.st

Common methods include:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel is a highly effective and clean method. wikipedia.org

Metal/Acid Reduction: Classic methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl) are widely used, especially on an industrial scale. wikipedia.orgchemeurope.com Tin(II) chloride (SnCl₂) is another common reagent for this purpose. wikipedia.org

Transfer Hydrogenation: Reagents like hydrazine (B178648) or ammonium formate (B1220265) can be used as a hydrogen source in the presence of a catalyst (e.g., Pd/C).

The resulting compound, N'-(3-aminophenyl)-N,N-dimethylsulfamide, is a versatile building block for further derivatization, such as diazotization followed by Sandmeyer reactions or coupling reactions to form azo dyes.

The sulfamoyl moiety (-SO₂N(CH₃)₂) is highly stable and generally resistant to reduction. Cleavage of the N-S bond, rather than reduction of the sulfur atom, can be achieved under very harsh conditions, such as with dissolving metal reductions (e.g., sodium in liquid ammonia), but this is typically employed as a deprotection strategy rather than a synthetic transformation.

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Typical Conditions | Product | Selectivity Notes |

|---|---|---|---|

| H₂ / Pd/C | 1 atm H₂, RT, MeOH or EtOH | Aniline | Can also reduce alkenes, alkynes, and benzyl ethers. |

| Fe / HCl | Reflux | Aniline | A classic, cost-effective industrial method. |

| SnCl₂ / HCl | RT or gentle heating | Aniline | A common laboratory-scale method. |

| Na₂S₂O₄ | Aqueous solution | Aniline | Sodium hydrosulfite; can be selective in some cases. |

| Zn / NH₄Cl | Aqueous solution | Hydroxylamine | Can be used for partial reduction to the hydroxylamine. wikipedia.org |

Substitution Reactions on the Sulfamide Core and Aromatic Rings

The aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-withdrawing nitro group. msu.edu Nucleophiles can attack the positions ortho- and para- to the nitro group (C2, C4, and C6). The sulfamide group is a meta-director for electrophilic substitution, but the deactivating effect of the nitro group makes electrophilic substitution reactions highly unfavorable.

In SNAr reactions, a strong nucleophile (e.g., an alkoxide, thiolate, or amine) can displace a suitable leaving group. In this case, while there is no halide leaving group, displacement of the nitro group itself or a hydride ion (in oxidative nucleophilic substitution of hydrogen) could be possible under specific conditions. nih.gov There is precedent for aromatic sulfonamide anions undergoing SNAr additions to activated aromatic halides. researchgate.net

Substitution on the sulfamide core is rare. The N-S and S-C bonds are robust. While N-dealkylation is possible, it typically requires harsh conditions.

Catalytic Reactions and their Mechanisms (e.g., Rhodium(III)-catalyzed C-H functionalization)

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for molecular derivatization. The N-arylsulfonamide motif can act as a directing group, guiding a metal catalyst to functionalize a C-H bond at the ortho position of the aromatic ring. Rhodium(III)-catalyzed reactions are particularly well-suited for this purpose. researchgate.netnih.gov

While not specifically demonstrated on this compound, analogous systems suggest that the sulfamide group could direct the rhodium catalyst to the C2 and C6 positions of the nitrophenyl ring. This would enable the introduction of various substituents, such as alkyl or aryl groups, through coupling with partners like alkenes, alkynes, or organometallic reagents. nih.govrsc.org

The general mechanism for such a reaction involves:

Coordination of the directing group (an oxygen or nitrogen of the sulfamide) to the Rh(III) center.

Concerted metalation-deprotonation to form a five-membered rhodacycle intermediate.

Coordination and insertion of the coupling partner (e.g., an alkene).

Reductive elimination to form the C-C bond and regenerate a Rh(I) species, which is then re-oxidized to Rh(III) to complete the catalytic cycle.

The strong deactivation of the ring by the nitro group might influence the efficiency of this transformation, potentially requiring more forcing conditions.

Table 2: Examples of Rh(III)-Catalyzed C-H Functionalization Directed by Amide-like Groups (Analogous Systems)

| Directing Group | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| N-Acylsulfoximine | N-Bromosuccinimide | [RhCp*Cl₂]₂ | Ortho-bromination | researchgate.net |

| N-Acylsaccharin | Arylboronic acid | [RhCp*Cl₂]₂ | Biaryl | nih.gov |

| Acyclic Enamide | Arylsilane | [RhCp*Cl₂]₂ | β-Arylated Enamide | nih.gov |

| 2-Arylphthalazine-1,4-dione | α-Cl Ketone | [Rh(dpp)Cl₂]₂ | Ortho-alkylation | rsc.org |

Intermolecular and Intramolecular Rearrangements (e.g., sulfur dioxide extrusion)

Similarly, the scientific literature lacks specific examples of intermolecular or intramolecular rearrangements involving this compound. While rearrangements of sulfonamides and the extrusion of sulfur dioxide are known chemical transformations, these have not been documented for this particular compound. For instance, the Ramberg–Bäcklund reaction, a well-known rearrangement that involves the extrusion of sulfur dioxide, typically proceeds via an α-halo sulfone intermediate. There is no indication that this compound is a suitable precursor for this type of reaction under standard conditions.

In-depth Analysis of this compound Remains Elusive Due to Lack of Published Research

A thorough review of available scientific literature reveals a significant gap in the structural and conformational analysis of the chemical compound this compound. Despite extensive searches for crystallographic and spectroscopic data, no specific research articles detailing the single-crystal X-ray diffraction or comprehensive conformational studies for this particular molecule could be identified.

Consequently, key structural parameters such as its crystal system, space group, and unit cell dimensions have not been publicly documented. Information regarding the asymmetric unit, molecular multiplicity (Z' values), and specific torsion and dihedral angles within the molecular framework of this compound is also absent from the current body of scientific literature.

Furthermore, the conformational landscape of this compound remains unexplored. There are no available reports on experimental conformational investigations using techniques like Nuclear Magnetic Resonance (NMR) or Circular Dichroism (CD) spectroscopy. Similarly, theoretical studies involving conformer generation and energy profiling for this compound have not been published.

This lack of empirical and computational data prevents a detailed discussion and the creation of informative data tables as requested. The scientific community has yet to publish research that would allow for a comprehensive structural elucidation and conformational analysis of this compound.

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.

The ¹H and ¹³C NMR spectra of N,N-dimethyl-N'-(3-nitrophenyl)sulfamide are expected to show distinct signals corresponding to the N,N-dimethylamino and the 3-nitrophenyl moieties.

The ¹H NMR spectrum would feature a singlet for the six equivalent protons of the two methyl groups attached to the nitrogen atom. This signal would likely appear in the upfield region, typically around 2.5-3.0 ppm. The protons on the 3-nitrophenyl ring will exhibit more complex splitting patterns in the downfield aromatic region (approximately 7.0-8.5 ppm). The proton at the C2 position (ortho to the nitro group) is expected to be the most deshielded, appearing as a triplet or a narrow multiplet. The protons at C4 and C6 (ortho and para to the sulfamide (B24259) group) would likely appear as distinct multiplets, with their chemical shifts influenced by the electron-withdrawing nature of both the nitro and sulfamide groups. A broad singlet corresponding to the N-H proton of the sulfamide linkage is also anticipated, the chemical shift of which can be highly variable and dependent on solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework. The two equivalent methyl carbons of the dimethylamino group would produce a single signal in the aliphatic region (around 35-40 ppm). The aromatic carbons of the 3-nitrophenyl group would resonate in the typical downfield region (110-150 ppm). The carbon atom attached to the nitro group (C3) and the carbon attached to the sulfamide nitrogen (C1) are expected to be the most deshielded within the ring due to the strong electron-withdrawing effects of these substituents. The presence of the nitro group has a significant deshielding effect on the carbons of the aromatic ring. arpgweb.com

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Expected ¹H Chemical Shift (δ, ppm) | Expected Multiplicity | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| N-CH₃ | ~2.5 - 3.0 | Singlet (s) | ~35 - 40 |

| N-H | Variable, broad | Broad Singlet (br s) | - |

| Aromatic C-H (C2) | ~8.0 - 8.5 | Triplet (t) / Multiplet (m) | ~120 - 125 |

| Aromatic C-H (C4) | ~7.5 - 8.0 | Multiplet (m) | ~125 - 130 |

| Aromatic C-H (C5) | ~7.4 - 7.8 | Triplet (t) | ~115 - 120 |

| Aromatic C-H (C6) | ~7.6 - 8.1 | Multiplet (m) | ~130 - 135 |

| Aromatic C (C1-NH) | - | - | ~140 - 145 |

| Aromatic C (C3-NO₂) | - | - | ~148 - 150 |

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, various 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over two or three bonds). For this compound, COSY would show correlations between the adjacent protons on the aromatic ring, helping to trace the connectivity and confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link each aromatic proton signal to its corresponding carbon signal in the 3-nitrophenyl ring and confirm the assignment of the N-methyl protons to the N-methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (typically 2-3 bonds) correlations between protons and carbons. ipb.ptnih.gov Key expected correlations for this molecule would include the correlation from the N-H proton to the adjacent aromatic carbon (C1) and from the N-methyl protons to the sulfur-bound carbon atom (if applicable, though typically not observed) and potentially across the sulfur atom to the sulfonyl group. Within the aromatic ring, long-range couplings would further confirm the substitution pattern. For instance, the proton at C2 would show correlations to carbons C4 and C6.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. nih.gov

The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to the vibrations of its key functional groups.

N-H Vibration: A distinct stretching vibration for the N-H bond of the sulfamide group is expected, typically in the range of 3200-3400 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would appear just below 3000 cm⁻¹.

NO₂ Vibrations: The nitro group will show two strong, characteristic stretching bands: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.

SO₂ Vibrations: The sulfonyl group (SO₂) also gives rise to two prominent stretching bands: an asymmetric stretch typically found at 1300-1350 cm⁻¹ and a symmetric stretch at 1140-1180 cm⁻¹.

Aromatic C=C Vibrations: Stretching vibrations of the benzene (B151609) ring are expected in the 1400-1600 cm⁻¹ region.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| N-H (sulfamide) | Stretching | 3200 - 3400 | IR |

| Aromatic C-H | Stretching | 3000 - 3100 | IR, Raman |

| Aliphatic C-H (CH₃) | Stretching | 2850 - 3000 | IR, Raman |

| NO₂ | Asymmetric Stretching | 1520 - 1560 | IR, Raman |

| NO₂ | Symmetric Stretching | 1340 - 1380 | IR |

| SO₂ | Asymmetric Stretching | 1300 - 1350 | IR, Raman |

| SO₂ | Symmetric Stretching | 1140 - 1180 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound would be dominated by the chromophoric 3-nitrophenyl group. The presence of the conjugated π-system of the benzene ring, along with the nitro group and the sulfamide substituent, gives rise to characteristic electronic absorptions.

Expected transitions would include π→π* transitions associated with the aromatic ring and n→π* transitions involving the non-bonding electrons of the oxygen atoms in the nitro group and the sulfonyl group, as well as the nitrogen atoms. The nitroaromatic system is expected to produce strong absorption bands in the UV region. For similar nitroaniline derivatives, absorption maxima are often observed in the 250-400 nm range. mdpi.comresearchgate.net

Table 3: Expected Electronic Transitions for this compound

| Expected λₘₐₓ (nm) | Type of Transition | Associated Chromophore |

|---|---|---|

| ~250 - 280 | π→π | Benzene Ring / Sulfamide |

| ~300 - 350 | π→π and n→π* | Nitrophenyl System |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

For this compound (C₈H₁₁N₃O₄S), the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed. High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula. The calculated exact mass of C₈H₁₁N₃O₄S is 245.0470 g/mol .

The fragmentation pattern in the mass spectrum would be characteristic of the sulfamide structure. Key fragmentation pathways for sulfonamides typically involve the cleavage of the S-N bonds. researchgate.net Expected fragmentation would include:

Loss of the dimethylamino group (•N(CH₃)₂).

Cleavage of the S-N bond connected to the ring, leading to [SO₂N(CH₃)₂]⁺ and [H₂N-C₆H₄-NO₂]⁺ ions.

Loss of SO₂ from fragment ions.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| m/z (Expected) | Possible Fragment Ion | Formula |

|---|---|---|

| 245 | [M]⁺ | [C₈H₁₁N₃O₄S]⁺ |

| 154 | [M - SO₂N(CH₃)₂ + H]⁺ | [C₆H₆N₂O₂]⁺ |

| 108 | [SO₂N(CH₃)₂]⁺ | [C₂H₆NO₂S]⁺ |

| 92 | [C₆H₄N]⁺ (from loss of NO₂) | [C₆H₄N]⁺ |

Correlation of Experimental Spectroscopic Data with Theoretical Predictions

In modern chemical analysis, the correlation of experimentally obtained spectroscopic data with theoretical predictions from computational chemistry is a powerful tool for structure verification and understanding molecular properties. nih.gov Density Functional Theory (DFT) is a widely used computational method to predict a range of molecular properties, including NMR chemical shifts, vibrational frequencies, and electronic transition energies. researchgate.netdergipark.org.tr

For this compound, DFT calculations (e.g., using the B3LYP functional with a suitable basis set like 6-311++G(d,p)) would be performed on an optimized molecular geometry. mdpi.com

NMR Predictions: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR shielding tensors, which are then converted into chemical shifts. researchgate.net Comparing the predicted ¹H and ¹³C chemical shifts with the experimental spectrum helps to confirm signal assignments and validate the proposed structure.

Vibrational Predictions: DFT calculations can compute harmonic vibrational frequencies. These theoretical frequencies are often systematically scaled to account for anharmonicity and basis set limitations, and the resulting predicted IR and Raman spectra can be compared band-for-band with the experimental spectra. This comparison aids in the assignment of complex vibrational modes. longdom.org

UV-Vis Predictions: Time-Dependent DFT (TD-DFT) calculations can predict the energies of electronic excitations, which correspond to the absorption maxima (λₘₐₓ) in a UV-Vis spectrum. This allows for the assignment of observed absorption bands to specific electronic transitions within the molecule. mdpi.com

The agreement between the experimental data and the computationally predicted spectra provides a high degree of confidence in the structural assignment and offers deeper insight into the electronic and vibrational properties of this compound. semanticscholar.org

Computational Chemistry and Quantum Chemical Analysis

Density Functional Theory (DFT) Calculations

DFT has become a standard and effective tool for investigating the physicochemical properties of various organic molecules, including nitrophenyl sulfonamide derivatives. sci-hub.se It offers a balance between computational cost and accuracy, making it suitable for predicting molecular structures, vibrational frequencies, and electronic properties.

Selection of Functionals and Basis Sets

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For sulfonamide and nitrophenyl-containing compounds, the hybrid functional B3LYP (Becke's three-parameter Lee-Yang-Parr) is widely employed. sci-hub.semdpi.comnih.gov This functional combines the strengths of Hartree-Fock theory and DFT to provide reliable results for a broad range of chemical systems.

The selection of the basis set, which describes the atomic orbitals, is also critical. Pople-style basis sets are commonly used, with 6-31G(d,p) and 6-311++G(d,p) being popular choices for this class of molecules. mdpi.comnih.gov The 6-31G(d,p) basis set provides a good starting point for geometry and frequency calculations. nih.gov For more refined electronic property calculations, the more extensive 6-311++G(d,p) basis set is often preferred, as it includes diffuse functions (++) to better describe lone pairs and anions, and polarization functions (d,p) on both heavy atoms and hydrogens to account for the non-spherical nature of electron density in molecules. mdpi.com

Table 1: Commonly Used DFT Functionals and Basis Sets for Sulfonamide Analysis

| Component | Examples | Purpose |

|---|---|---|

| Functional | B3LYP | Provides a reliable description of electron correlation and exchange for organic molecules. |

| Basis Set | 6-31G(d,p) | A split-valence basis set with polarization functions, suitable for geometry optimization and frequency analysis. nih.gov |

| Basis Set | 6-311++G(d,p) | An extended triple-split valence basis set with diffuse and polarization functions for higher accuracy electronic property calculations. mdpi.com |

Geometry Optimization and Vibrational Frequency Analysis

A fundamental step in computational analysis is geometry optimization, where the algorithm seeks the lowest energy conformation of the molecule. sci-hub.se This process determines the equilibrium bond lengths, bond angles, and dihedral angles. For N,N-dimethyl-N'-(3-nitrophenyl)sulfamide, this would involve finding the most stable arrangement of the dimethylamino, sulfonyl, and 3-nitrophenyl groups.

Following optimization, a vibrational frequency calculation is typically performed. This serves two main purposes: to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. sci-hub.senih.gov The calculated vibrational modes can be compared with experimental spectroscopic data to validate the computational model. mdpi.comnih.gov For instance, characteristic stretching vibrations of the SO₂ and NO₂ groups can be identified and assigned. mdpi.com

Solvent Effects in Computational Models

Many chemical and biological processes occur in solution. To account for the influence of a solvent, computational models can incorporate its effects. The Polarizable Continuum Model (PCM) is a widely used implicit solvation method. In the PCM framework, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. This approach allows for the calculation of molecular properties in a simulated solvent environment, providing a more realistic representation than gas-phase calculations alone.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of a molecule are governed by the arrangement of its electrons in molecular orbitals. Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic transitions.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The HOMO and LUMO are the highest-energy orbital containing electrons and the lowest-energy orbital devoid of electrons, respectively. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). mdpi.com

For a molecule like this compound, the HOMO is expected to be localized on the more electron-rich parts of the molecule, while the LUMO is likely concentrated around the electron-deficient 3-nitrophenyl group, which contains a strong electron-withdrawing nitro (NO₂) group. The distribution and energies of these orbitals indicate that charge transfer can occur within the molecule. nih.gov

Band Gap and Related Reactivity Indices

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). This gap is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. mdpi.com A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests that the molecule is more reactive and can be easily excited. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing quantitative measures of chemical behavior. These indices include chemical hardness (η) and softness (S).

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com It can be approximated as: η ≈ (ELUMO - EHOMO) / 2

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules have a small HOMO-LUMO gap and are more polarizable and reactive. mdpi.com

These quantum chemical descriptors are instrumental in predicting the reactivity trends and stability of molecules.

Table 2: Frontier Molecular Orbital and Reactivity Descriptor Data (Illustrative) Note: The following values are illustrative for a closely related analogue, 4-methyl-N-(3-nitrophenyl)benzene sulfonamide, as specific experimental or computational data for this compound is not available in the cited literature. These values serve to demonstrate the application of the concepts.

| Parameter | Symbol | Formula | Illustrative Value (eV) | Interpretation |

| HOMO Energy | EHOMO | - | - | Relates to electron-donating ability. |

| LUMO Energy | ELUMO | - | - | Relates to electron-accepting ability. |

| Energy Gap | ΔE | ELUMO - EHOMO | - | Indicates chemical stability and reactivity. A smaller gap suggests higher reactivity. mdpi.com |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | - | Resistance to deformation of electron cloud. mdpi.com |

| Chemical Softness | S | 1 / η | - | A measure of reactivity; the inverse of hardness. |

Ionization Energies and Electron Donating/Accepting Propensities

According to Koopmans' theorem, the energy of the HOMO is approximately equal to the negative of the ionization potential (I ≈ -EHOMO), and the energy of the LUMO is related to the electron affinity (A ≈ -ELUMO). A lower HOMO energy indicates a higher ionization potential and greater difficulty in removing an electron. Conversely, a lower LUMO energy suggests a higher electron affinity and a greater propensity to accept an electron.

For molecules with similar structural motifs, such as 4-methyl-N-(3-nitrophenyl)benzene sulfonamide, DFT calculations have been employed to determine the HOMO and LUMO energies. nih.gov These calculations reveal that the presence of the electron-withdrawing nitro group and the sulfonyl group significantly lowers the energy of both the HOMO and LUMO, indicating that such molecules have a considerable tendency to accept electrons. The calculated HOMO and LUMO energies for related compounds demonstrate that charge transfer is a key feature within the molecule. nih.gov

| Parameter | Estimated Value/Characteristic | Significance |

|---|---|---|

| Ionization Energy (IE) | Relatively High | Indicates stability and a lower tendency to be oxidized. |

| Electron Affinity (EA) | Relatively High | Suggests a strong capability to accept electrons, influenced by the nitro group. |

| HOMO Energy | Low | Correlates with a high ionization potential. |

| LUMO Energy | Low | Indicates a high electron affinity and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Relatively Small | Suggests higher chemical reactivity and lower kinetic stability. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values.

In an MEP map, regions of negative electrostatic potential, typically colored in shades of red and yellow, indicate an excess of electron density and are susceptible to electrophilic attack. Conversely, areas with positive electrostatic potential, usually depicted in blue, are electron-deficient and represent likely sites for nucleophilic attack.

For this compound, the MEP map would be expected to show the most negative potential localized around the oxygen atoms of the nitro (NO2) and sulfonyl (SO2) groups, owing to the high electronegativity of oxygen. researchgate.netsemanticscholar.org These regions would be the primary sites for interactions with electrophiles or for hydrogen bonding. researchgate.net

The regions of positive potential would likely be found around the hydrogen atoms of the aromatic ring and the methyl groups. The presence of the electron-withdrawing nitro group would further enhance the positive potential on the aromatic ring, making it more susceptible to nucleophilic attack. The sulfur atom of the sulfonyl group, being bonded to two highly electronegative oxygen atoms, would also exhibit a degree of positive electrostatic potential, making it an electrophilic center. semanticscholar.orgmdpi.com

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

|---|---|---|

| Oxygen atoms of the nitro group | Strongly Negative (Red/Yellow) | Site for electrophilic attack and hydrogen bond acceptance. |

| Oxygen atoms of the sulfonyl group | Strongly Negative (Red/Yellow) | Site for electrophilic attack and hydrogen bond acceptance. |

| Aromatic ring hydrogen atoms | Positive (Blue) | Potential sites for nucleophilic interaction. |

| Sulfur atom of the sulfonyl group | Positive (Blue) | Electrophilic center. |

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is crucial for understanding molecular stability and hyperconjugative interactions.

For this compound, NBO analysis would reveal significant delocalization of electron density. The key interactions would involve the lone pairs of electrons on the nitrogen and oxygen atoms, the π-orbitals of the aromatic ring, and the antibonding orbitals of adjacent groups.

The stability of the molecule arises from hyperconjugative interactions and charge delocalization. nih.gov The intramolecular charge transfer is often facilitated by the orbital overlap between lone pair orbitals and antibonding orbitals. acadpubl.eu For instance, the interaction between the lone pair of the nitrogen atom in the sulfamide (B24259) linkage and the antibonding π* orbitals of the nitrophenyl ring would contribute to the delocalization of electron density. Similarly, interactions between the lone pairs of the oxygen atoms in the sulfonyl and nitro groups and the antibonding orbitals of neighboring atoms would lead to stabilization.

These delocalization effects can be quantified by the second-order perturbation energy, E(2), which indicates the strength of the donor-acceptor interaction. Higher E(2) values signify stronger interactions and greater stabilization of the molecule.

| Donor Orbital | Acceptor Orbital | Type of Interaction | Expected Significance |

|---|---|---|---|

| π(C-C) of phenyl ring | π(C-C) of phenyl ring | π → π | High (aromaticity) |

| LP(N) of sulfamide | σ(S-O) | n → σ | Moderate |

| LP(O) of sulfonyl | σ(N-S) | n → σ | Moderate |

| LP(O) of nitro group | π(N-O) | n → π | High |

Quantum Mechanics (QM) Calculations for Interaction Energetics and Protonation States

Quantum mechanics (QM) calculations are essential for determining the energetics of intermolecular interactions and for predicting the most likely protonation states of a molecule. These calculations can be performed using various levels of theory, such as Density Functional Theory (DFT), to model how this compound interacts with other molecules, including solvents and biological receptors.

The interaction energy between the sulfamide and another molecule can be calculated by comparing the total energy of the interacting complex with the sum of the energies of the individual molecules. This allows for the quantification of the strength of interactions like hydrogen bonding and van der Waals forces.

The protonation state of this compound can also be predicted by calculating the proton affinity of different basic sites within the molecule. The most likely site for protonation would be the one with the highest proton affinity. Potential protonation sites include the nitrogen atoms of the sulfamide and the oxygen atoms of the nitro and sulfonyl groups. Given the electron-withdrawing nature of the adjacent groups, the nitrogen of the sulfamide linkage is expected to be less basic. The oxygen atoms of the nitro and sulfonyl groups are more likely candidates for protonation.

Prediction of Spectroscopic Parameters (e.g., UV, IR, NMR)

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. nih.govresearchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra of this compound. nih.gov The calculations would likely show absorption bands in the UV region corresponding to π → π* transitions within the nitrophenyl ring and n → π* transitions involving the nitro and sulfonyl groups.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated using DFT. nih.gov These theoretical frequencies can be scaled to better match experimental IR spectra. The predicted IR spectrum would show characteristic peaks for the N-H stretching of the sulfamide, the asymmetric and symmetric stretching of the SO2 and NO2 groups, and various vibrations of the aromatic ring.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the 1H and 13C NMR chemical shifts. nih.gov The calculated chemical shifts, when referenced to a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of the experimental NMR signals. The predicted spectrum would reflect the different chemical environments of the protons and carbons in the molecule.

| Spectroscopy | Predicted Feature | Responsible Functional Group/Transition |

|---|---|---|

| UV-Vis | Absorption bands in the UV region | π → π* and n → π* transitions |

| IR | N-H stretching vibration | Sulfamide N-H group |

| IR | Asymmetric and symmetric SO2 stretching | Sulfonyl group |

| IR | Asymmetric and symmetric NO2 stretching | Nitro group |

| 1H NMR | Distinct signals for aromatic and methyl protons | Different chemical environments |

| 13C NMR | Signals for aromatic and methyl carbons | Different chemical environments |

Theoretical Dipole Moment Determination

For this compound, the dipole moment would be significantly influenced by the presence of the highly polar nitro (NO2) and sulfonyl (SO2) groups, as well as the N,N-dimethylamino group. The vector sum of the individual bond dipoles would determine the net molecular dipole moment.

Mechanistic Studies and Reaction Kinetics

Detailed Reaction Mechanisms (e.g., involving bromide catalysis, N-sulfonylamine transients)

Detailed mechanistic studies on N,N-dimethyl-N'-(3-nitrophenyl)sulfamide are not extensively documented in the available literature. However, the reactivity of sulfamides, in general, can provide insights into its potential reaction pathways.

Hydrolysis Mechanisms: The hydrolysis of sulfamides can proceed through both acid- and base-catalyzed pathways. In acidic conditions, the mechanism may involve the protonation of the amide nitrogen, followed by the expulsion of a neutral amine to form a sulfonyliminium ion intermediate. rsc.org For a tertiary sulfamide (B24259) like this compound, acid-catalyzed hydrolysis would likely involve protonation of the nitrogen atom of the dimethylamino group or the nitrogen attached to the nitrophenyl group, leading to the cleavage of the S-N bond.

N-Sulfonylamine Transients: N-sulfonylamines are known as reactive intermediates in various chemical transformations. nih.govacs.org Although direct evidence for N-sulfonylamine transients in reactions of this compound is not available, it is plausible that such intermediates could be generated under specific reaction conditions, for instance, in reactions involving the cleavage of the N-S bond where the sulfonyl group is transferred. nih.gov

Catalysis:

Bromide Catalysis: While direct studies on bromide catalysis for this specific compound are absent, copper-catalyzed coupling reactions of sulfonamides with aryl bromides are well-established synthetic methods. researchgate.netnih.gov These reactions typically involve the formation of a copper-amide complex, followed by oxidative addition of the aryl bromide and reductive elimination to form the N-aryl sulfamide. It is conceivable that bromide ions could participate in certain reactions, potentially as a nucleophile or as part of a catalytic cycle in transition metal-catalyzed processes.

Copper Catalysis: Copper salts, in combination with suitable ligands, are effective catalysts for the N-arylation of sulfonamides with aryl halides. researchgate.netnih.gov This suggests that the nitrogen atoms in this compound could potentially coordinate with copper, facilitating further transformations.

Kinetic Investigations (Reaction Order, Rate Constants, Pseudo First Order, Second Order)

A hypothetical kinetic study on the hydrolysis of this compound could yield data similar to that observed for other sulfamides. The table below presents hypothetical data based on typical kinetic experiments for sulfamide hydrolysis.

Hypothetical Kinetic Data for the Hydrolysis of a Sulfamide under Pseudo-First-Order Conditions

| [Sulfamide] (M) | [H⁺] (M) | Initial Rate (M/s) | k_obs (s⁻¹) |

|---|---|---|---|

| 0.01 | 1.0 | 1.5 x 10⁻⁵ | 1.5 x 10⁻³ |

| 0.02 | 1.0 | 3.0 x 10⁻⁵ | 1.5 x 10⁻³ |

Influence of Catalysis on Reaction Pathways

Catalysis can significantly alter the reaction pathways of sulfamides. As mentioned, copper catalysis is instrumental in the synthesis of N-aryl sulfonamides. researchgate.netnih.gov The catalyst facilitates the coupling of the sulfamide with an aryl halide, a reaction that would otherwise have a high activation barrier. The ligand coordinated to the copper center can also influence the efficiency and selectivity of the reaction.

In the context of hydrolysis, ceria nanoparticles have been shown to catalyze the hydrolytic cleavage of sulfonamide drugs under ambient conditions. acs.orgnih.gov The mechanism proposed involves the interaction of the sulfonamide with the ceria surface, leading to the cleavage of S-N, C-N, and C-S bonds. nih.gov This indicates that the reaction pathway can be fundamentally changed in the presence of a suitable catalyst, leading to different products than those observed in uncatalyzed reactions. For this compound, a catalyst could potentially promote cleavage at either of the S-N bonds.

Kinetic Isotope Effects (KIE)

Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms by providing information about bond-breaking and bond-forming steps in the rate-determining step of a reaction. libretexts.orgwikipedia.orgyoutube.com There are no specific KIE studies reported for this compound.

However, studies on related sulfuryl transfer reactions have utilized KIEs to probe transition state structures. For example, sulfur-34 (B105110) KIEs have been used to investigate the mechanism of sulfate (B86663) ester hydrolysis. nih.gov A significant KIE would suggest that the S-O bond is being broken in the rate-determining step. Similarly, nitrogen and oxygen isotope effects can provide insights into the extent of bond cleavage in the transition state. nih.gov

For a reaction involving this compound, a deuterium (B1214612) KIE could be measured by replacing the hydrogen atoms on the dimethylamino group with deuterium. A primary KIE would be expected if a C-H bond is broken in the rate-determining step, while a secondary KIE might be observed if the hybridization of the carbon atoms changes.

Substituent Effects on Reaction Kinetics and Regioselectivity

The electronic nature of substituents can have a profound impact on the reaction kinetics and regioselectivity of sulfamides. The 3-nitrophenyl group in this compound is strongly electron-withdrawing, which would influence the reactivity of the adjacent nitrogen atom and the sulfonyl group.

Studies on cyclic sulfamidates have shown that electron-withdrawing groups at the nitrogen terminus can significantly affect the activation barrier for ring-opening reactions. acs.org The presence of a carbonyl group, for instance, lowers the activation barrier and accelerates the reaction. acs.org Conversely, the absence of such a group or the deprotonation of the sulfonamide NH raises the activation barrier. acs.org

For this compound, the electron-withdrawing nitro group would decrease the electron density on the adjacent nitrogen atom, making it less nucleophilic. This would likely affect the rates of reactions where this nitrogen acts as a nucleophile. In hydrolysis, the electron-withdrawing nature of the nitrophenyl group could stabilize a developing negative charge on the nitrogen in the transition state, potentially accelerating the cleavage of that S-N bond.

The following table summarizes the expected qualitative effects of substituents on the rate of a hypothetical nucleophilic attack on the sulfur atom of a sulfamide.

Qualitative Substituent Effects on Sulfamide Reactivity

| Substituent on Aryl Ring | Electronic Effect | Expected Effect on Reaction Rate |

|---|---|---|

| -NO₂ | Electron-withdrawing | Increase |

| -Cl | Electron-withdrawing | Increase |

| -H | Neutral | Reference |

| -CH₃ | Electron-donating | Decrease |

Solvent Effects on Reaction Mechanisms and Rates

The solvent can play a crucial role in determining the reaction mechanism and rate by solvating the reactants, intermediates, and transition states. chemrxiv.orgiupac.org For reactions involving charged species or significant changes in polarity, the effect of the solvent is particularly pronounced.

In general, polar solvents tend to accelerate reactions that proceed through polar transition states or charged intermediates. For example, the hydrolysis of sulfamides, which may involve the formation of charged intermediates or transition states, would likely be faster in polar protic solvents that can stabilize these species through hydrogen bonding.

Conversely, nonpolar solvents may favor reactions that proceed through nonpolar pathways. The choice of solvent can also influence the regioselectivity of a reaction by differentially solvating different possible transition states. chemrxiv.org

The table below illustrates the general trend of solvent polarity on reaction rates for a hypothetical Sₙ2 reaction involving a sulfamide.

General Effect of Solvent Polarity on Reaction Rates

| Solvent | Dielectric Constant (approx.) | Relative Rate |

|---|---|---|

| Hexane (B92381) | 2.0 | 1 |

| Diethyl ether | 4.3 | ~10 |

| Acetone | 21 | ~10³ |

| Ethanol | 24 | ~10⁴ |

Oxygen Transfer Mechanisms involving Related Compounds

While there is no direct information on oxygen transfer mechanisms involving this compound, studies on related N-sulfonyl compounds provide valuable insights. For instance, N-sulfonyloxaziridines are known to be effective oxygen transfer agents, capable of epoxidizing olefins. acs.org The mechanism of this oxygen transfer has been a subject of investigation, with suggestions of either a concerted mechanism or a stepwise process involving intermediates.

Furthermore, a novel strategy for the synthesis of sulfonamides involves the direct coupling of nitroarenes and thiols, where oxygen atoms from the nitro group are transferred to the sulfur atom of the thiol. acs.orgacs.org This suggests that under certain conditions, the nitro group of this compound could potentially act as an oxygen source, although this would likely require specific reagents or photochemical activation.

Copolymerization Kinetics and Reactivity Studies

Comprehensive searches of scientific literature and chemical databases have revealed no specific studies or published data on the copolymerization kinetics and reactivity of this compound. Consequently, detailed research findings, including data tables on its reactivity ratios with other monomers, are not available in the public domain at this time.

Further research would be necessary to determine the kinetic parameters and reactivity ratios associated with the copolymerization of this compound. Such studies would involve experimental analysis of its behavior in polymerization reactions with various comonomers.

Structure Activity/property Relationships Non Pharmacological Focus

Correlation of Molecular Structure with Nonlinear Optical (NLO) Properties

The molecular structure of N,N-dimethyl-N'-(3-nitrophenyl)sulfamide is characteristic of a donor-π-acceptor (D-π-A) system, a design that is fundamental to many organic nonlinear optical (NLO) materials. nih.govmdpi.com In this configuration, the N,N-dimethylsulfamide group acts as the electron donor (D), the phenyl ring serves as the conjugated π-bridge, and the strongly electron-withdrawing nitro group (-NO2) functions as the acceptor (A).

This "push-pull" electronic arrangement facilitates intramolecular charge transfer (ICT) upon excitation, leading to a large change in the molecular dipole moment, which is a key determinant of second- and third-order NLO activity. nih.govmdpi.com The delocalization of π-electrons across the molecule enhances this effect. nih.gov Theoretical and experimental studies on analogous D-π-A systems, such as p-nitroaniline and dimethylamino nitrostilbene, have demonstrated significant NLO responses. nih.gov Density Functional Theory (DFT) calculations on various organic D-π-A chromophores consistently show that this molecular design leads to substantial first hyperpolarizability (β) and second hyperpolarizability (γ) values, which are measures of a material's NLO efficiency. researchgate.netnih.gov The efficiency of the charge transfer, and thus the NLO response, is highly dependent on the strength of the donor and acceptor groups and the length of the π-conjugated system. mdpi.com

Table 1: Comparison of Theoretical NLO Properties in Representative D-π-A Compounds

| Compound/System | Key Structural Feature | Calculated First Hyperpolarizability (β) | Reference |

|---|---|---|---|

| Triazole Derivative (7c) | N-(3-nitrophenyl)propenamide acceptor | 6.317 × 10-30 esu | researchgate.net |

| Non-Fullerene Acceptor (MSTD7) | Modified DTS(FBTTh2)2 core | 13.44 × 10-27 esu | nih.gov |

| p-Nitroaniline | Classic D-π-A molecule | Values vary with calculation method | nih.gov |

Influence of Structural Modifications on Interaction with Biological Targets (Mechanistic Aspects)

While this article maintains a non-pharmacological focus, the structural motifs of this compound provide a basis for understanding its potential interactions with biological macromolecules from a mechanistic standpoint.

This compound possesses multiple potential coordination sites, making it a versatile ligand for metal ions. The primary sites for metal binding are the electronegative oxygen atoms of the sulfonyl group (-SO2-) and the nitro group (-NO2), as well as the nitrogen atom of the sulfonamide linkage. researchgate.netnih.gov

The sulfonyl group can act as a monodentate ligand through one of its oxygen atoms or as a bidentate, chelating ligand using both oxygens. nih.gov Similarly, the nitro group's oxygen atoms can coordinate to a metal center. The specific coordination mode is influenced by several factors, including the nature of the metal ion (its hardness/softness, size, and preferred coordination geometry), the solvent, and steric hindrance from the rest of the molecule. mdpi.com In related sulfonamide-metal complexes, coordination through the sulfonamido nitrogen and another donor atom (such as a pyridyl nitrogen) is common, resulting in stable chelate rings. spujstmr.in The formation of such complexes can be confirmed by shifts in vibrational frequencies (e.g., S=O and N-H stretching) in IR spectra and changes in electronic absorption spectra. tubitak.gov.tr

Table 2: Potential Metal Coordination Sites in this compound

| Functional Group | Potential Donor Atoms | Possible Coordination Mode | Supporting Evidence from Analogues |

|---|---|---|---|

| Sulfonyl (-SO2-) | Oxygen (x2) | Monodentate, Bidentate (Chelating) | Observed in various metal-sulfonamide complexes. nih.gov |

| Nitro (-NO2) | Oxygen (x2) | Monodentate, Bidentate (Chelating) | Coordination of nitro groups is well-established in organometallic chemistry. nih.gov |

| Sulfonamide (-NH-) | Nitrogen | Monodentate | Deprotonated sulfonamide nitrogen is a common coordination site. spujstmr.in |

The sulfonamide functional group is a cornerstone pharmacophore, and its interactions with proteins are well-documented. nih.govresearchgate.netresearchgate.net The binding of this compound to a protein active site would be governed by a combination of specific, directional interactions and more diffuse, non-polar contacts.

The key interaction motifs include:

Hydrogen Bonding : The sulfonamide moiety is an excellent hydrogen bond participant. The -NH- group can act as a hydrogen bond donor, while the two sulfonyl oxygens (-SO2-) are strong hydrogen bond acceptors. nih.govnih.gov The nitro group's oxygens can also accept hydrogen bonds. nih.gov

Hydrophobic and π-Interactions : The 3-nitrophenyl ring is capable of engaging in favorable π-π stacking or T-shaped interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan within a binding pocket. nih.govnih.gov The N,N-dimethyl group provides a non-polar surface that can participate in hydrophobic (van der Waals) interactions.

CH···O Interactions : Studies on sulfonamide-protein complexes have revealed the importance of weaker, but highly conserved, CH···O=S interactions between the sulfonyl oxygens and aromatic C-H groups of the protein. nih.govchemrxiv.org

Table 3: Potential Protein-Ligand Interactions for this compound

| Molecular Moiety | Potential Interaction Type | Interacting Protein Residues (Examples) |

|---|---|---|

| Sulfonamide -NH- | Hydrogen Bond Donor | Carbonyl backbones, Asp, Glu |

| Sulfonyl -SO2- | Hydrogen Bond Acceptor, CH···O Interactions | Lys, Arg, His, Tyr, Phe |

| Nitro -NO2- | Hydrogen Bond Acceptor | Lys, Arg, His |

| Phenyl Ring | π-π Stacking, Hydrophobic Interactions | Phe, Tyr, Trp, Leu, Val |

| N,N-dimethyl Group | Hydrophobic Interactions | Leu, Val, Ile, Ala |

Structure-Solubility Relationships and Transfer Processes in Solvents

The solubility of this compound is dictated by the balance between its polar and non-polar functionalities. The presence of the highly polar sulfonyl (-SO2-) and nitro (-NO2-) groups, along with the hydrogen-bond-donating NH group, imparts a degree of polarity to the molecule, suggesting potential solubility in polar aprotic solvents like DMSO or DMF.

Conversely, the aromatic phenyl ring and the two methyl groups on the nitrogen atom contribute to the molecule's non-polar character, favoring solubility in less polar organic solvents. The partitioning behavior between an immiscible organic solvent (like octanol) and water can be estimated by the LogP value. For the closely related compound N-(3-nitrophenyl)sulfamide, the calculated LogP is 0.21, indicating it is nearly equally soluble in octanol (B41247) and water and suggesting limited hydrophobicity. chemscene.com The addition of two methyl groups in this compound would be expected to slightly increase its hydrophobicity and LogP value.

Table 4: Expected Solubility Profile of this compound

| Solvent Type | Examples | Expected Solubility | Rationale |

|---|---|---|---|

| Polar Protic | Water, Ethanol | Low to Moderate | Polar groups can interact, but non-polar parts limit high solubility. |

| Polar Aprotic | DMSO, DMF, Acetonitrile (B52724) | Good | Can solvate both polar groups and the overall molecular structure effectively. |

| Non-Polar | Toluene, Hexane (B92381) | Low to Moderate | Non-polar parts favor interaction, but highly polar groups resist dissolution. |

Influence of Molecular Design on Photophysical Properties (e.g., absorption, fluorescence, photostability)

The photophysical properties of this compound are primarily determined by its electronic structure, in particular the nitrophenyl chromophore. The UV-Visible absorption spectrum is expected to be characterized by intense absorptions in the UV region corresponding to π-π* electronic transitions within the aromatic ring. tubitak.gov.tr

Due to the D-π-A nature of the molecule, a lower-energy intramolecular charge-transfer (ICT) band may also be present, extending into the longer wavelength region of the spectrum. mdpi.com The position of this ICT band is often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.net In more polar solvents, the excited state is stabilized more than the ground state, typically leading to a red-shift (bathochromic shift) of the absorption maximum. researchgate.net

Nitroaromatic compounds are frequently poor fluorophores or act as fluorescence quenchers. The nitro group is known to promote efficient intersystem crossing from the singlet excited state to the triplet state, followed by non-radiative decay to the ground state, thus diminishing or eliminating fluorescence.

Table 5: Typical UV-Vis Absorption Maxima (λmax) for Related Nitrophenyl Compounds

| Compound | Solvent | λmax (nm) | Transition Type | Reference |

|---|---|---|---|---|

| p-Nitrophenyl azo resorcinol-Fe(III) Complex | Aqueous Buffer | ~500 | Ligand-to-Metal Charge Transfer (LMCT) | tubitak.gov.tr |

| 4-N,N-dimethyl-2-nitro-1,4-benzenediamine | Water (pH 7) | ~450 | Intramolecular Charge Transfer (ICT) | researchgate.net |

Correlation with Physicochemical Descriptors

Physicochemical descriptors are numerical values that quantify different aspects of a molecule's structure and are used in Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models to predict the properties of compounds. For this compound, several descriptors are key to understanding its behavior.

Topological Polar Surface Area (TPSA) : This is the surface area of all polar atoms in a molecule. It is a good predictor of transport properties. For the analogue N-(3-nitrophenyl)sulfamide, the TPSA is 115.33 Ų, indicating significant polar character. chemscene.com

LogP : The octanol-water partition coefficient, a measure of hydrophobicity. A calculated value of 0.21 for N-(3-nitrophenyl)sulfamide suggests it does not strongly favor lipid or aqueous phases. chemscene.com

Hydrogen Bond Donors/Acceptors : These counts are crucial for predicting interactions with biological targets. N-(3-nitrophenyl)sulfamide has 2 hydrogen bond donors and 4 acceptors. chemscene.com this compound would have 1 donor and 4 acceptors.

Electronic Descriptors : Properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the HOMO-LUMO gap, are critical for predicting reactivity, electronic transitions, and NLO properties. nih.govmdpi.comijcce.ac.ir A small HOMO-LUMO gap is often correlated with higher reactivity and enhanced NLO response. mdpi.com

Table 6: Calculated Physicochemical Descriptors for the Related Compound N-(3-nitrophenyl)sulfamide (CAS 70466-79-4)

| Descriptor | Value | Significance | Reference |

|---|---|---|---|

| Molecular Weight | 217.20 g/mol | Size of the molecule | chemscene.com |

| LogP | 0.2102 | Hydrophobicity/Lipophilicity | chemscene.com |

| TPSA | 115.33 Ų | Polarity and transport properties | chemscene.com |

| Hydrogen Bond Donors | 2 | Potential for H-bond donation | chemscene.com |

| Hydrogen Bond Acceptors | 4 | Potential for H-bond acceptance | chemscene.com |

| Rotatable Bonds | 3 | Molecular flexibility | chemscene.com |

Solute-Solvent Interactions

A comprehensive review of scientific literature reveals a lack of specific experimental studies on the solute-solvent interactions of this compound. Therefore, the detailed research findings, including specific data tables for Lippert plots, Kamlet-Abboud-Taft parameters, and preferential solvation, are not available for this particular compound.